缬沙坦
描述
Bis valacyclovir is a derivative of valacyclovir, which itself is a prodrug of acyclovir. Valacyclovir is an antiviral medication used primarily to treat infections caused by herpes simplex virus and varicella-zoster virus. Bis valacyclovir is formed by the condensation of two valacyclovir molecules, resulting in a compound with potentially enhanced pharmacokinetic properties.
科学研究应用
Bis valacyclovir has several scientific research applications, including:
Chemistry: Used as a model compound to study the kinetics and mechanisms of antiviral drugs.
Biology: Investigated for its enhanced antiviral properties compared to valacyclovir.
Medicine: Potential use in treating herpes simplex virus and varicella-zoster virus infections with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral formulations and drug delivery systems.
作用机制
Target of Action
Bis Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs .
Mode of Action
Valacyclovir is an oral prodrug that is converted in vivo to Acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding Acyclovir triphosphate . This compound competitively inhibits viral DNA polymerase, thereby disrupting the replication of the viral genome .
Biochemical Pathways
Upon administration, Valacyclovir undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . Acyclovir is then converted to its triphosphate form, Acyclovir triphosphate (ACV-TP), which competitively inhibits viral DNA polymerase . This inhibition disrupts the synthesis of the viral DNA, thereby preventing the virus from replicating and spreading .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Acyclovir . It undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Acyclovir and L-valine . The main route of Acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The primary result of Valacyclovir’s action is the inhibition of the herpes virus’s ability to replicate. It is used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles (herpes zoster) in adults .
Action Environment
The efficacy and stability of Valacyclovir can be influenced by various environmental factors. For instance, the presence of the virally-encoded thymidine kinase is necessary for the conversion of Acyclovir to its active triphosphate form . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as the main route of Acyclovir elimination is renal . Therefore, patients with impaired renal function may require dose adjustments .
生化分析
Biochemical Properties
Bis Valacyclovir interacts with various enzymes and proteins in the body. The exact mechanism of increased absorption with Valacyclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This interaction enhances the pharmacokinetics of Valacyclovir, translating into improvements in clinical efficacy and patient convenience .
Cellular Effects
Bis Valacyclovir, like Valacyclovir, has effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Valacyclovir is effective against Herpesviridae, and its modification results in significant increases in systemic Aciclovir plasma levels .
Molecular Mechanism
Bis Valacyclovir exerts its effects at the molecular level through various mechanisms. Valacyclovir is rapidly and almost completely converted in man to Aciclovir and Valine, likely by the enzyme Valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr .
Temporal Effects in Laboratory Settings
Long-term use of Valacyclovir for up to 10 years for HSV suppression is effective and well tolerated . Safety monitoring data from clinical trials of Valacyclovir, involving over 3000 immunocompetent and immunocompromised persons receiving long-term therapy for HSV suppression, were analyzed .
Dosage Effects in Animal Models
In horses, Valacyclovir (27–40 mg/kg, every 8 hours, for 2 days; then 18–20 mg/kg, every 8 hours, for 1–2 weeks) has been used preferentially in the treatment and prevention of equine herpesvirus myeloencephalopathy (EHM) because of its improved bioavailability .
Metabolic Pathways
Bis Valacyclovir is involved in metabolic pathways that interact with various enzymes or cofactors. Valacyclovir is converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .
Transport and Distribution
The transport and distribution of Bis Valacyclovir within cells and tissues involve various transporters or binding proteins. The exact mechanism of increased absorption with Valacyclovir probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis valacyclovir involves the condensation of two valacyclovir molecules. This process is catalyzed by formic acid, which facilitates the formation of a methylene bridge between the amino groups of the guanine moieties in valacyclovir . The reaction conditions typically include:
Solvent: Dimethylformamide (DMF)
Catalyst: Formic acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of bis valacyclovir follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Valacyclovir, formic acid
Reaction Vessel: Large-scale reactors with controlled temperature and stirring
Purification: Chromatographic techniques to isolate and purify the final product
化学反应分析
Types of Reactions: Bis valacyclovir undergoes various chemical reactions, including:
Oxidation: Oxidation by permanganate (MnO₄⁻) has been studied, showing a 2:1 stoichiometry (MnO₄⁻: bis valacyclovir).
Reduction: Reduction reactions involving the methylene bridge can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the guanine moiety.
Common Reagents and Conditions:
Oxidation: Permanganate in alkaline conditions
Reduction: Reducing agents like sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Oxidized derivatives of bis valacyclovir
Reduction: Reduced forms with altered methylene bridges
Substitution: Substituted guanine derivatives
相似化合物的比较
- Valacyclovir: The parent compound, used widely as an antiviral medication.
- Acyclovir: The active form of valacyclovir, used to treat herpes infections.
- Famciclovir: Another antiviral drug with similar uses but different pharmacokinetics.
Comparison:
- Valacyclovir vs. Bis Valacyclovir: Bis valacyclovir may offer enhanced pharmacokinetic properties due to its dimeric structure.
- Acyclovir vs. Bis Valacyclovir: Bis valacyclovir provides a more stable and potentially more effective delivery of acyclovir.
- Famciclovir vs. Bis Valacyclovir: Both have similar antiviral activities, but bis valacyclovir may offer improved bioavailability and reduced dosing frequency .
生物活性
Introduction
Bis valacyclovir, a prodrug derived from valacyclovir, is primarily utilized in the treatment of herpes simplex virus (HSV) infections and varicella-zoster virus (VZV) infections. This compound is notable for its enhanced bioavailability and efficacy compared to its parent drug, acyclovir. This article delves into the biological activity of bis valacyclovir, examining its pharmacokinetics, therapeutic efficacy, and safety profile through various studies and clinical trials.
Pharmacokinetics
Bioavailability and Metabolism
Bis valacyclovir is rapidly converted to acyclovir upon administration. The bioavailability of valacyclovir is approximately 54%, significantly higher than that of oral acyclovir (20%) . The enhanced absorption is attributed to carrier-mediated intestinal uptake via the human intestinal peptide transporter (hPEPT1), leading to effective systemic exposure .
Table 1: Pharmacokinetic Comparison
Parameter | Valacyclovir | Acyclovir |
---|---|---|
Bioavailability | 54% | 20% |
Peak plasma concentration (Cmax) | Higher | Lower |
Time to peak concentration (Tmax) | 1.5 hours | 2-3 hours |
Half-life | 2.5-3 hours | 2-3 hours |
Antiviral Activity
Mechanism of Action
Valacyclovir acts as an amino acid ester prodrug that, upon hydrolysis, releases acyclovir. Acyclovir then inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA . This mechanism is crucial for its effectiveness against HSV-1, HSV-2, and VZV.
Efficacy in Clinical Trials
Clinical studies have demonstrated that bis valacyclovir effectively reduces the duration of herpes zoster pain and accelerates healing of lesions compared to acyclovir. For instance, a randomized controlled trial indicated that patients treated with bis valacyclovir experienced a significant reduction in pain intensity by day 3 compared to those receiving acyclovir .
Table 2: Clinical Efficacy Data
Study | Treatment | Outcome Measure | Result |
---|---|---|---|
Randomized Trial (2021) | Bis Valacyclovir | Pain reduction | Significant reduction by day 3 |
Efficacy Comparison (2020) | Valacyclovir vs Acyclovir | Lesion healing time | Faster healing with valacyclovir |
Safety Profile Assessment | Valacyclovir | Adverse effects | Similar to acyclovir; well-tolerated |
Safety Profile
Adverse Effects
The safety profile of bis valacyclovir is comparable to that of acyclovir. Common side effects include nausea, headache, and gastrointestinal disturbances. Serious adverse effects are rare but may include renal impairment if hydration is inadequate during treatment .
Case Studies
Several case studies have highlighted the effectiveness of bis valacyclovir in treating severe herpes infections. For example, a case study reported successful management of a patient with recurrent genital herpes using bis valacyclovir, demonstrating both efficacy in reducing outbreak frequency and a favorable safety profile .
属性
IUPAC Name |
2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNOXICHLWLAK-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)[C@H](C(C)C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159476 | |
Record name | Bis valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-51-6 | |
Record name | Bis valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43K3TFO2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。